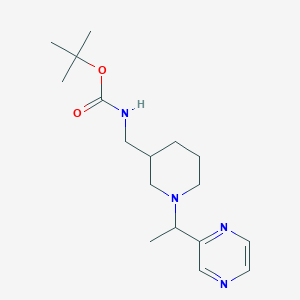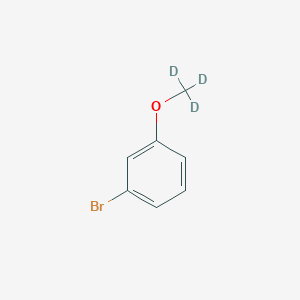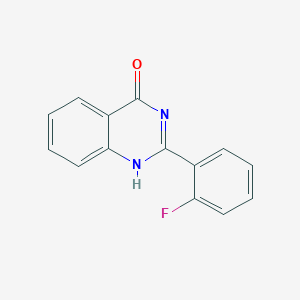
3-(Trifluoromethyl)-5-(methoxy-d3)-phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoromethyl)-5-(methoxy-d3)-phenylboronic acid is a boronic acid derivative characterized by the presence of a trifluoromethyl group and a methoxy-d3 group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)-5-(methoxy-d3)-phenylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with a trifluoromethyl-substituted benzene derivative.
Borylation Reaction: The key step involves the introduction of the boronic acid group through a borylation reaction. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a trifluoromethyl-substituted aryl halide reacts with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
Methoxy-d3 Group Introduction: The methoxy-d3 group can be introduced via methylation using deuterated methyl iodide (CD3I) under basic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, leading to the formation of boronic esters or borates.
Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a difluoromethyl or monofluoromethyl group under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Difluoromethyl or monofluoromethyl derivatives.
Substitution: Various substituted phenylboronic acids depending on the reagents used.
Applications De Recherche Scientifique
3-(Trifluoromethyl)-5-(methoxy-d3)-phenylboronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions.
Biology: Serves as a probe in biochemical assays due to its boronic acid group, which can interact with diols and other biomolecules.
Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials and polymers with specific properties imparted by the trifluoromethyl and methoxy-d3 groups.
Mécanisme D'action
The mechanism by which 3-(Trifluoromethyl)-5-(methoxy-d3)-phenylboronic acid exerts its effects is primarily through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in enzyme inhibition, where the compound can bind to active sites containing serine or threonine residues, thereby modulating enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the methoxy-d3 group can be used in isotopic labeling studies.
Comparaison Avec Des Composés Similaires
3-(Trifluoromethyl)phenylboronic acid: Lacks the methoxy-d3 group, making it less suitable for isotopic labeling studies.
5-Methoxy-2-(trifluoromethyl)phenylboronic acid: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Uniqueness: 3-(Trifluoromethyl)-5-(methoxy-d3)-phenylboronic acid is unique due to the combination of the trifluoromethyl group, which imparts high lipophilicity and metabolic stability, and the methoxy-d3 group, which is valuable for isotopic labeling. This combination makes it particularly useful in advanced synthetic applications and biochemical research.
Propriétés
IUPAC Name |
[3-(trideuteriomethoxy)-5-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O3/c1-15-7-3-5(8(10,11)12)2-6(4-7)9(13)14/h2-4,13-14H,1H3/i1D3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEMDZIGTOAZRK-FIBGUPNXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OC)C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=CC(=C1)C(F)(F)F)B(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-[4-(trifluoromethyl)phenyl]-1H-quinazolin-4-one](/img/structure/B7899371.png)

